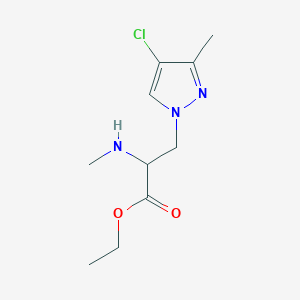
5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1h)-one is a heterocyclic compound with a pyridine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the alkylation of 5-amino-4-methylpyridin-2(1h)-one with 3-methoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the 3-methoxypropyl group into the pyridine ring, providing a more sustainable and scalable approach .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield various amine derivatives.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the methoxypropyl group.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1h)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
- 5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
- 4-Amino-3-ethyl-1H-pyrazole-5-carboxamide
Comparison: Compared to these similar compounds, 5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1h)-one is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
5-amino-1-(3-methoxypropyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-8-6-10(13)12(7-9(8)11)4-3-5-14-2/h6-7H,3-5,11H2,1-2H3 |
InChI-Schlüssel |
FKVLTPOSYFXQGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C=C1N)CCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[3-[Tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13637304.png)
![Pyrazolo[1,5-a]pyrazine-4-thiol](/img/structure/B13637313.png)

![1-[2-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B13637329.png)









